1-Ethylpyridin-2(1H)-imine
Description
Structural Significance and Overview of Pyridin-2(1H)-imine Chemistry
Pyridin-2(1H)-imines are a class of pyridine (B92270) derivatives that have garnered considerable attention due to their intriguing structural features and significant pharmaceutical properties. acs.org These compounds are characterized by a pyridine ring where one of the ring carbon atoms has been replaced by a nitrogen atom, and an imine group is attached at the 2-position. ontosight.ai This arrangement results in a planar, aromatic ring system. ontosight.ai The core structure of pyridin-2(1H)-imines allows for interesting chemical transformations and has been a subject of spectroscopic and intramolecular internal rotation studies. acs.org
The chemistry of pyridin-2(1H)-imines is rich and varied. They are known to exist as a single E-isomer at ambient temperatures. scirp.org The synthesis of these compounds can be achieved through several routes, including the condensation of 2-aminopyridines with aldehydes scirp.org, or more complex cascade reactions involving ynones and sulfonyl azides. acs.org Recent advancements have also demonstrated one-pot synthesis methods, which are operationally simple and effective. acs.org These synthetic methodologies have been crucial in exploring the potential of pyridin-2(1H)-imines in various applications.
Rationale for Dedicated Research on 1-Ethylpyridin-2(1H)-imine
The focus on specific derivatives, such as this compound, stems from the principle that even minor structural modifications can lead to significant changes in chemical and biological properties. The presence of an ethyl group at the 1-position of the pyridine ring in this compound introduces specific steric and electronic effects that can influence its reactivity, stability, and interaction with biological targets.
Research into specific N-alkylated pyridin-2(1H)-imines is driven by the quest for compounds with tailored properties. For instance, different alkyl or aryl groups on the imine nitrogen can significantly alter the compound's characteristics. numberanalytics.com The ethyl group in this compound, for example, can impact its solubility and lipophilicity, which are critical parameters for potential pharmaceutical applications. Studies on related compounds, such as 1-methylpyridin-2(1H)-imine, have highlighted the importance of the N-substituent in directing the compound's chemical behavior. ontosight.ai Therefore, dedicated research on the 1-ethyl derivative is a logical progression to systematically explore the structure-activity relationships within this class of compounds.
Historical Context and Evolution of Imine Chemistry Relevant to Pyridyl Imines
The study of imines, also known as Schiff bases, dates back to the 19th century with their initial synthesis by Hugo Schiff. numberanalytics.com These compounds, characterized by a carbon-nitrogen double bond, have since become fundamental in organic synthesis. numberanalytics.com Imines are isoelectronic with aldehydes and ketones, but the nitrogen atom imparts distinct reactivity. numberanalytics.com
The evolution of imine chemistry has seen the development of numerous synthetic methods, from simple condensation reactions to more sophisticated transition-metal-mediated C–N bond formations. acs.orgwikipedia.org Traditional methods for pyridine synthesis often involved the condensation of amines with carbonyl compounds, though achieving high yields of specific products could be challenging. acs.org More contemporary approaches, such as C-H activation/electrocyclization/aromatization sequences, have provided more efficient routes to highly substituted pyridines. acs.orgorganic-chemistry.org
Pyridyl imines, in particular, have found applications as ligands in coordination chemistry, forming complexes with various metal ions. polyu.edu.hkfrontiersin.org The development of imine chemistry has been instrumental in the synthesis of diverse heterocyclic compounds, with pyridyl imines serving as key intermediates. wikipedia.org The ongoing exploration of new synthetic routes and applications continues to underscore the importance of imine chemistry in modern organic and medicinal science. acs.orgmasterorganicchemistry.com
Compound Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C7H10N2 | 122.17 |
| 1-methylpyridin-2(1H)-imine | C6H8N2 | 108.14 |
| 1-(4-Nitrobenzyl)pyridin-2(1H)-imine | C12H11N3O2 | Not specified |
| 4-Amino-1-ethylpyridin-2(1H)-one | C7H10N2O | Not specified |
| 2-aminopyridine (B139424) | C5H6N2 | Not specified |
| Pyridin-2(1H)-imine | C5H6N2 | Not specified |
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
1-ethylpyridin-2-imine |
InChI |
InChI=1S/C7H10N2/c1-2-9-6-4-3-5-7(9)8/h3-6,8H,2H2,1H3 |
InChI Key |
NRLXPVZIUXKQNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=CC1=N |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 Ethylpyridin 2 1h Imine and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods provide efficient routes to pyridin-2(1H)-imines by assembling the core structure in a minimal number of steps from readily available precursors. These strategies include classical condensation reactions as well as more complex cascade and metal-mediated processes.
Condensation Reactions from Primary Amines and Carbonyl Precursors
The condensation of primary amines with carbonyl compounds to form an imine (C=N) bond is a fundamental and widely used transformation in organic synthesis. nih.govpeerj.com This reversible reaction typically requires the removal of the water byproduct to drive the equilibrium toward the imine product, often achieved with a Dean-Stark apparatus or drying agents. nih.gov
For pyridin-imine derivatives, a common approach involves the condensation of a pyridine (B92270) derivative with an appropriate amine, a reaction also known as Schiff base formation. For instance, the synthesis of 1-methylpyridin-2(1H)-imine, a close analog of the title compound, can be achieved through the condensation of 2-pyridinecarbaldehyde with methylamine. Key to achieving high purity and yield is the use of anhydrous solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to prevent hydrolysis of the imine product, along with an acid or base catalyst to accelerate the reaction. Pyrrolidine has been shown to be an effective organocatalyst for the synthesis of various aldimines from aldehydes and amino compounds under mild, metal-free conditions. organic-chemistry.org
A stereoselective synthesis of α,β-unsaturated imine-benzodiazepines has been demonstrated through the condensation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine with various benzaldehyde (B42025) derivatives in ethanol (B145695), which acts as both a solvent and a catalyst. mdpi.com This highlights the possibility of using condensation reactions to introduce further complexity into the final molecule.
Table 1: Catalysts and Conditions for Imine Synthesis via Condensation
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Poly(1-vinylimidazole) (PVIm) | 2-Pyridinecarbaldehyde, Methylamine | Ethanol, 60°C, 4 hours | 89–92% | |
| Pyrrolidine | Aldehydes, Amino compounds | Metal-free, acid-free | High yields | organic-chemistry.org |
| Tris(2,2,2-trifluoroethyl)borate | Carbonyl compounds, Amides/amines | Room temperature | Not specified | organic-chemistry.org |
| Amberlyst® 15 | Aromatic aldehydes, Primary amines | Solventless, Room temp. | 72-99% | peerj.com |
One-Pot Cascade Processes for Pyridin-2(1H)-imines
Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy for building complex molecules. rsc.org These processes are valued for their atom and step economy, aligning with the principles of green chemistry.
A recently developed and straightforward one-pot cascade process enables the synthesis of pyridin-2(1H)-imines from conjugated ynones, 2-aminopyridines, and sulfonyl azides. acs.orgscilit.com Conjugated ynones are versatile building blocks in organic synthesis. acs.orgnih.gov This transformation is initiated by a Michael addition between the 2-aminopyridine (B139424) and the conjugated ynone. acs.org The resulting intermediate then undergoes an intramolecular cyclization to form an N,O-bidentate species. acs.org The final step involves a reaction with a sulfonyl azide (B81097) (e.g., tosyl azide), which leads to the formation of the target pyridin-2(1H)-imine and the extrusion of a diazo compound. acs.org This methodology has been successfully applied to the synthesis of derivatives like 1-methylpyridin-2(1H)-imine.
Table 2: Key Steps in the Cascade Synthesis from Conjugated Ynones
| Step | Reaction Type | Description | Reference |
| 1 | Michael Addition | 2-Aminopyridine adds to the conjugated ynone. | acs.org |
| 2 | Intramolecular Cyclization | The intermediate cyclizes to form an N,O-bidentate complex. | acs.org |
| 3 | Imine Formation | Reaction with a sulfonyl azide yields the pyridin-2(1H)-imine. | acs.org |
Transition-Metal-Mediated C-N Bond Formation
Transition-metal catalysis is a powerful tool for forming carbon-nitrogen (C-N) bonds, a key step in the synthesis of many nitrogen-containing heterocycles. rsc.orgnih.gov These methods often offer high selectivity and functional group tolerance under mild conditions. nih.gov The general mechanisms for C-N bond formation can involve oxidative addition, β-N elimination, or C-H bond activation. rsc.org
In the context of pyridin-imine related structures, copper and palladium catalysts are frequently employed. For instance, the synthesis of imidazo[1,2-a]pyridines, which share a structural relationship with pyridin-imines, often involves copper-catalyzed C-N bond formation and subsequent cyclization steps. nih.govbeilstein-journals.org One-pot processes catalyzed by metal-carbene complexes have also been developed for the formation of functionalized imidazo[1,2-a]pyridines. nih.gov Another strategy involves the rhodium- or iridium-catalyzed direct amination of C-H bonds using organic azides as the nitrogen source, which function as both an amino group donor and an internal oxidant, releasing environmentally benign N₂ gas as the only byproduct. nih.gov
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly convergent and efficient. nih.govorganic-chemistry.org Imines are versatile building blocks in MCRs, capable of acting as either nucleophiles or electrophiles. nih.gov
Many classical named reactions, such as the Mannich, Biginelli, and Hantzsch reactions, proceed through imine intermediates. organic-chemistry.org More contemporary MCRs have been designed to produce complex heterocyclic systems. For example, a four-component reaction has been utilized for the synthesis of novel nicotinamide (B372718) derivatives. sciprofiles.com The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known MCR, is widely used to synthesize imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides. rsc.orgbeilstein-journals.org Similarly, a five-component cascade reaction has been reported for the efficient synthesis of N-fused heterocycles, demonstrating the power of MCRs to rapidly build molecular complexity from simple starting materials. rsc.org These MCR strategies are highly valuable for creating diverse libraries of compounds for various applications. nih.gov
Green Chemistry Methodologies in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scirp.org In the synthesis of imines, this often involves minimizing solvent use, employing recyclable catalysts, and improving energy efficiency. peerj.comrsc.org
A significant advancement is the development of solvent-free, or "neat," reaction conditions. peerj.com The condensation of primary amines with aldehydes can be performed efficiently without any solvent, using a recyclable, heterogeneous catalyst like Amberlyst® 15. peerj.com This method offers excellent yields in short reaction times at room temperature and simplifies product isolation. peerj.com An even more streamlined approach involves a catalyst-free synthesis using a pressure reduction technique, which can provide pure imine products in excellent yields without the need for purification with organic solvents. scirp.org
The use of aqueous ethanol as a reaction solvent is another green alternative, as demonstrated in the DBU-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines. royalsocietypublishing.org Furthermore, MCRs are inherently considered green processes because they are highly atom-economical and convergent, reducing time, effort, and waste compared to traditional multi-step syntheses. nih.gov Micellar catalysis, where reactions are run in water using surfactants to create nanoscale reactors, is an emerging green technique for imine synthesis that can avoid hazardous organic solvents and enhance reaction rates. rsc.org
Table 3: Comparison of Green Synthesis Methods for Imines
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Heterogeneous Catalysis | Solventless, uses Amberlyst® 15 catalyst | Recyclable catalyst, easy product separation, high yields | peerj.com |
| Pressure Reduction | Solvent-free, catalyst-free | No purification needed, excellent yields, environmentally benign | scirp.org |
| Aqueous Solvents | Uses aqueous ethanol | Reduced use of hazardous organic solvents | royalsocietypublishing.org |
| Micellar Catalysis | Reaction in water with surfactants | Avoids hazardous solvents, potential for rate enhancement | rsc.org |
Solvent-Free Preparations
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry for the synthesis of imines. scirp.org These methods typically involve the direct reaction of an amine with an aldehyde or ketone without a solvent medium. scirp.orgresearchgate.net The procedure can be as straightforward as mixing the reactants, often with grinding, to facilitate the reaction. jocpr.com A key advantage of this approach is the simplified workup and purification of the product, often obtained by simple filtration after dilution with water. jocpr.com
The reaction proceeds by the condensation of the primary amine and a carbonyl compound, with the primary challenge being the removal of the water byproduct to drive the equilibrium toward the imine product. scirp.orgresearchgate.net Under solvent-free conditions, this can be achieved by applying a vacuum to the reaction system. scirp.org The transition from a liquid or solid-liquid mixture to a solid phase as the reaction progresses can indicate the completion of the imine formation. Research has demonstrated that these techniques can lead to high yields of the desired imine. scirp.org For instance, reactions performed by grinding the reactants in a mortar with a pestle, sometimes with a catalytic amount of acid, have been shown to be effective. jocpr.com
| Reactants | Conditions | Reaction Time | Key Findings | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes & Amines | Neat reaction, pressure reduction | Variable | Effective synthesis without catalysts or solvents; water removal by vacuum drives the reaction to high yields. | scirp.org |
| Hydroxy Ketone & Substituted Anilines | Grinding with pestle in an open mortar, catalytic H₂SO₄ | 2-7 minutes | Rapid, environmentally benign synthesis with high yields and simple workup. | jocpr.com |
| Various Aldehydes & Benzylamine | Solvent-free, room temperature | 30 minutes | Complete formation of the imine was observed by TLC, demonstrating the efficiency of solvent-free conditions even without heating. | scirp.org |
Microwave-Assisted Techniques
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the formation of imines. researchgate.netresearchgate.net This technique offers significant advantages over conventional heating methods, primarily in the form of drastically reduced reaction times, often from hours to mere minutes, and improved product yields. researchgate.netrsc.org Microwave irradiation can be applied to solvent-free reaction mixtures, combining the benefits of both advanced techniques. researchgate.net
In a typical microwave-assisted solvent-free synthesis of imines, an aldehyde and an amine are mixed, sometimes with a few drops of a high-boiling, polar solvent like β-ethoxyethanol to act as a "wetting reagent". researchgate.netresearchgate.net This reagent aids in absorbing microwave energy, ensuring efficient and uniform heating of the reaction mixture. researchgate.net The optimization of microwave power and irradiation time is crucial for maximizing yield and minimizing byproduct formation. Studies comparing microwave-assisted methods to classical heating have consistently shown the superiority of the former, providing a rapid, efficient, and environmentally friendly route to imine synthesis. researchgate.net This method has been successfully applied to a wide range of aromatic amines and aldehydes. researchgate.netresearchgate.net
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted (Solvent-Free) | 1.0 - 1.5 minutes | 91% - 98% | Extremely rapid, high yields, environmentally friendly. | researchgate.net |
| Conventional Heating (Azeotropic Reflux) | 3 - 5 hours | 70% - 85% | Standard laboratory procedure. | researchgate.net |
| Microwave-Assisted (One-Pot, Copper-Catalyzed) | Shorter reaction time | Up to 96% | Allows for sequential reactions in a single vessel, constructing multiple rings and bonds. | rsc.org |
Synthesis of Functionalized 1-Ethylpyridin-2(1H)-imine Analogues
Preparation of N-Substituted Pyridin-2(1H)-imine Phosphines
Pyridinylidenaminophosphines (PyAPs) are a class of highly electron-rich phosphines that hold significant promise as ligands in catalysis. d-nb.info The synthesis of these compounds can be achieved through a direct and scalable route starting from readily available aminopyridines and chlorophosphines. d-nb.info Specifically, phosphines with 1-alkylpyridin-2-ylidenamino substituents have been prepared from the reaction of 1-ethylpyridin-2-imine with dialkylchlorophosphines. d-nb.info
The synthesis involves treating a chlorophosphine, such as PCl₃, with the pyridinium (B92312) salt of the corresponding imine in the presence of a base like triethylamine. d-nb.info An alternative approach uses an excess of the imine itself to act as the base. d-nb.info The resulting PyAPs feature π-donating pyridinylidenamino groups that enhance the electron density at the phosphorus atom. This electronic property is confirmed by structural analysis; single-crystal X-ray diffraction studies show that the C-N bond length within the pyridin-imine fragment is characteristic of an elongated C=N double bond, supporting the imine-type resonance structure. d-nb.info
| Compound Type | Synthetic Precursors | Key Structural Feature | Significance | Reference |
|---|---|---|---|---|
| Pyridinylidenaminophosphines (PyAPs) | 1-Ethylpyridin-2-imine, Dialkylchlorophosphines | Elongated C=N double bond (e.g., 1.284 Å - 1.316 Å) | Highly electron-rich phosphines with potential as ligands in coordination chemistry and catalysis. | d-nb.info |
Derivatization to Thiazolidine-2-imines
The pyridin-2(1H)-imine scaffold can be derivatized to form other heterocyclic systems, such as thiazolidine-2-imines. These compounds are of interest due to their presence in various biologically active molecules. researchgate.net A modular and efficient route to these derivatives is through a one-pot, microwave-assisted telescopic approach. nih.gov
The synthesis begins with a precursor like 2-aminopyridine, which reacts with a substituted isothiocyanate to form a thiourea (B124793) intermediate. researchgate.netnih.gov This intermediate then undergoes a base-catalyzed ring-closure reaction with a suitable dielectrophile, such as 1,2-dibromoethane, to yield the final thiazolidine-2-imine product. nih.gov This synthetic strategy is noted for its broad substrate scope and tolerance of various functional groups. researchgate.net The use of microwave assistance can further enhance the efficiency of this transformation, representing a cleaner and more straightforward route compared to traditional methods. nih.gov
Formation of Imine Oxime Species
Imine oximes are molecules that contain both an imine (C=N-R) and an oxime (C=N-OH) functionality. mdpi.com These compounds are valuable in coordination chemistry and as synthetic intermediates. mdpi.com The formation of an imine oxime derivative from a this compound precursor can be envisioned through the condensation of a primary amine with a molecule containing both a carbonyl group and an oxime.
A general and established method for synthesizing imine oximes involves the reaction of a compound like nitroisonitrosoacetophenone (which contains both a ketone and an oxime group) with a primary amine in a solvent such as ethanol. mdpi.com This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine C=N bond, leaving the existing oxime group intact. masterorganicchemistry.combham.ac.uk In the context of this compound, a synthetic equivalent would involve reacting 2-amino-1-ethylpyridinium with a suitable oxime-containing carbonyl compound to generate the desired imine oxime species. The mechanism involves the formation of a carbinolamine intermediate which then dissociates to give the final product. mdpi.com
Mechanistic Elucidation of 1 Ethylpyridin 2 1h Imine Reactivity and Transformation
Fundamental Reaction Pathways
The reactivity of 1-Ethylpyridin-2(1H)-imine is characterized by several fundamental reaction pathways, including nucleophilic additions, oxidations, and reductive transformations. These reactions are central to its chemical behavior and synthetic applications.
The imino carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is a hallmark of imines in general, though the specific electronic properties of the pyridyl ring system influence the reaction's facility. nih.govchemistrysteps.com Imines are generally less reactive towards nucleophiles than their corresponding aldehydes and ketones. uwo.ca However, the electrophilicity of the imino carbon can be enhanced by protonation of the nitrogen atom with a Brønsted acid, forming a more reactive iminium cation. nih.gov
The general mechanism for nucleophilic addition to an imine involves the attack of the nucleophile on the imino carbon, leading to the formation of a tetrahedral intermediate. chemistrysteps.comlibretexts.org Subsequent protonation of the nitrogen atom yields the final addition product. A variety of nucleophiles can participate in these reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov
Table 1: Examples of Nucleophilic Addition Reactions to Imines
| Nucleophile | Product Type | Reaction Conditions |
| Organometallic Reagents (e.g., Grignard, organolithium) | Amines | Aprotic solvent |
| Enolates | β-Amino carbonyl compounds | Lewis or Brønsted acid catalysis |
| Cyanide | α-Aminonitriles | Acidic conditions |
| Hydride Reagents (e.g., NaBH₄) | Amines | Protic solvent |
This table provides a generalized overview of nucleophilic additions to imines and is not specific to this compound.
The oxidation of imines, including this compound, can lead to the formation of several products, with oxaziridines being a key intermediate and often the desired product. mdpi.com Oxaziridines are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom, and they are valuable reagents in organic synthesis, particularly as oxygen transfer agents. rowan.edunih.gov
The most common method for the synthesis of oxaziridines is the oxidation of imines with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov The reaction is believed to proceed through a two-step mechanism. nih.gov Other oxidizing systems, such as hydrogen peroxide in the presence of a catalyst, have also been employed. academie-sciences.fr The choice of oxidizing agent and reaction conditions can influence the selectivity of the reaction, sometimes leading to the formation of nitrones or amides as byproducts. mdpi.com
The oxidation of imines to oxaziridines can be stereoselective, with the stereochemistry of the starting imine influencing the stereochemistry of the resulting oxaziridine (B8769555). academie-sciences.fr For instance, the oxidation of (anti)-imines can lead to a mixture of (E)- and (Z)-oxaziridines. academie-sciences.fr
Table 2: Common Oxidizing Agents for Imine to Oxaziridine Conversion
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| m-Chloroperoxybenzoic acid (mCPBA) | Inert solvent (e.g., CH₂Cl₂) | nih.gov |
| Peracetic acid | Varies | rowan.edu |
| Hydrogen peroxide/Trichloroacetonitrile | CH₂Cl₂, NaHCO₃ | academie-sciences.fr |
| Oxone | Biphasic system | rowan.edu |
Reductive amination is a powerful and widely used method for the synthesis of amines, which involves the conversion of a carbonyl group to an amine via an imine intermediate. wikipedia.orglibretexts.org This process can be applied to the reduction of pre-formed imines like this compound. The reduction of the imine C=N double bond yields the corresponding amine.
This transformation is typically achieved using a variety of reducing agents. masterorganicchemistry.com Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst, such as palladium or nickel, can also be employed. wikipedia.org
The choice of reducing agent is crucial, especially in one-pot reductive amination procedures where the imine is formed in situ. Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the protonated imine (iminium ion) over the starting carbonyl compound. masterorganicchemistry.comorganicchemistrytutor.com Biocatalytic methods using imine reductases (IREDs) have also emerged as a green and highly selective alternative for the synthesis of chiral amines. nih.gov
Table 3: Selected Reducing Agents for Imine Reduction
| Reducing Agent | Characteristics |
| Sodium Borohydride (NaBH₄) | Common, reduces both carbonyls and imines |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions in the presence of carbonyls |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective reducing agent |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Effective but can sometimes lead to over-reduction |
| Imine Reductases (IREDs) | Biocatalytic, high enantioselectivity for chiral amines |
Intramolecular Dynamics and Isomerization
The intramolecular dynamics of this compound are governed by processes such as N-inversion and (E)/(Z) isomerization, which are fundamental to understanding its stereochemical behavior.
Nitrogen inversion is a process in which a non-planar, trivalent nitrogen atom passes through a planar transition state, leading to the inversion of its stereochemistry. In the case of imines, this process contributes to the interconversion of stereoisomers. Theoretical studies on related pyridin-2(1H)-imine (PYI) have shown that uncatalyzed thermal N-inversion is a viable process. nih.govresearchgate.net
The energy barrier for N-inversion is a key parameter that determines the rate of this process. For pyridin-2(1H)-imine, the free enthalpy of activation for the Z to E isomerization has been calculated to be approximately 21.1 kcal/mol. nih.govresearchgate.net The transition state for N-inversion is typically non-planar. nih.govresearchgate.net
Imines can exist as (E) and (Z) geometric isomers due to the restricted rotation around the C=N double bond. The relative stability of these isomers is influenced by steric and electronic factors. orientjchem.org For pyridin-2(1H)-imine, the (E)-isomer is predicted to be more stable than the (Z)-isomer by approximately 2.3 kcal/mol. nih.govresearchgate.net This preference can be attributed to the minimization of steric interactions.
The interconversion between (E) and (Z) isomers can occur through either a rotation mechanism around the C=N bond or an inversion mechanism at the nitrogen atom. nih.gov For many imines, the inversion pathway is predominant. nih.gov The energy barrier for this isomerization can be influenced by substituents on both the carbon and nitrogen atoms of the imine. nih.govnajah.edu The stereochemical outcome of reactions involving imines can be dependent on the isomeric ratio of the starting material and the relative reactivity of each isomer. najah.edu
Table 4: Calculated Thermodynamic Data for Pyridin-2(1H)-imine Isomerization
| Parameter | Value (kcal/mol) |
| ΔG(298)(Z vs. E) | 2.3 |
| ΔG(298)(Z → E) activation | 21.1 |
Data is for the parent compound, pyridin-2(1H)-imine, and serves as an estimate for the ethyl derivative. nih.govresearchgate.net
Potential Energy Surface Characteristics and Activation Barriers for Inversion
Computational studies on 2-aminopyridine (B139424) derivatives have shown that the activation energy for pyramidal inversion at the exocyclic nitrogen is remarkably low. For instance, the transition state activation energy for pyramidal inversion in 2-amino-4-methylpyridine has been calculated to be as low as 0.41 kcal/mol. This low barrier suggests a rapid rate of interconversion between the two enantiomeric pyramidal forms at room temperature. The planarity of the pyridine (B92270) ring and the delocalization of the nitrogen lone pair into the aromatic system contribute to stabilizing the planar transition state, thereby lowering the inversion barrier compared to typical acyclic amines.
| Compound | Calculated Inversion Barrier (kcal/mol) |
|---|---|
| 2-Amino-4-methylpyridine | 0.41 |
| Trimethylamine | 8.38 |
The ethyl group in this compound is expected to have a minimal electronic effect on the fundamental inversion process compared to a hydrogen or methyl group. Therefore, it is reasonable to predict that this compound also exhibits a very low activation barrier for inversion, leading to rapid racemization if a chiral center were introduced at the nitrogen.
Hydrolytic Cleavage of the Imine Linkage
General Hydrolysis Mechanisms
The hydrolysis of imines, including this compound, is a reversible reaction that results in the corresponding carbonyl compound (2-pyridone) and amine (ethylamine). The mechanism is essentially the reverse of imine formation and is typically facilitated by an acid catalyst.
The general acid-catalyzed mechanism proceeds through the following key steps:
Protonation of the Imine Nitrogen: The reaction is initiated by the protonation of the imine nitrogen atom by an acid (e.g., H₃O⁺), forming a highly electrophilic iminium ion.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the iminium carbon. This step forms a protonated carbinolamine intermediate.
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom. This can occur in a single step or through multiple steps involving solvent molecules, resulting in a carbinolamine with a good leaving group (-NH₂R).
Elimination of the Amine: The lone pair of electrons on the oxygen atom facilitates the elimination of the amine (ethylamine in this case), forming a protonated carbonyl group.
Deprotonation: The final step involves the deprotonation of the oxonium ion by a water molecule or another base to yield the neutral carbonyl compound (1-ethyl-2-pyridone) and regenerate the acid catalyst.
The rate of imine hydrolysis is highly dependent on the pH of the solution. The reaction is generally fastest in weakly acidic conditions (around pH 4-5), as there must be enough acid to protonate the imine but also a sufficient concentration of the nucleophile (water) available.
Role of Transition Metals in Catalytic Hydrolysis (e.g., Palladium-Catalyzed)
Transition metals, particularly palladium, can act as effective catalysts for the hydrolysis of imines, especially those incorporating a coordinating group like the pyridine nitrogen found in this compound. rsc.orgresearchgate.netnih.gov The presence of the pyridine moiety is often crucial for this catalytic activity. researchgate.net
The plausible mechanism for palladium-catalyzed hydrolysis involves the coordination of the pyridine nitrogen to the palladium center. rsc.orgresearchgate.net This coordination has a significant electronic effect on the imine bond:
The palladium metal center becomes electrophilic and withdraws electron density from the pyridine ring. researchgate.net
This inductive effect is transmitted to the exocyclic imine group, increasing the polarity of the C=N bond and enhancing the electrophilicity of the imine carbon.
The increased electrophilicity of the imine carbon makes it significantly more susceptible to nucleophilic attack by water, thereby accelerating the hydrolysis process. rsc.org
In the context of cross-coupling reactions like the Suzuki coupling, where palladium catalysts are used, the hydrolysis of pyridyl imines can be an observed side reaction. rsc.orgresearchgate.netnih.gov The catalytic cycle of the primary reaction generates a Pd(II) complex that can readily coordinate with the substrate's pyridine nitrogen, facilitating the hydrolytic cleavage. researchgate.net
Mechanistic Insights into Hydrolysis Dependence on Structural Features and Reaction Conditions
The mechanism and rate of imine hydrolysis are sensitive to a variety of structural features and reaction conditions.
Structural Features:
Presence of a Coordinating Group: As discussed, the pyridine nitrogen in this compound is a key structural feature that enables coordination to metal catalysts, promoting hydrolysis. researchgate.net In the absence of the pyridine ring, such catalytic hydrolysis is not observed. rsc.org
Electronic Effects of Substituents: Electron-withdrawing groups on the pyridine ring or the N-substituent can increase the electrophilicity of the imine carbon, potentially accelerating hydrolysis. Conversely, electron-donating groups may slow the reaction.
Reaction Conditions:
pH of the Medium: The pH is a critical factor in both uncatalyzed and metal-catalyzed hydrolysis. Optimal pH balances the need for imine protonation (or metal coordination) with the availability of the water nucleophile. rsc.orgresearchgate.net
Nature of the Metal Ion: Different metal ions possess varying Lewis acidity and coordination geometries, which influences their ability to activate the imine bond towards hydrolysis. rsc.orgresearchgate.net
Co-ligands and Solvent: In metal-catalyzed systems, the co-ligands attached to the metal and the solvent system can affect the catalyst's activity and stability, thereby influencing the rate of hydrolysis. rsc.orgresearchgate.net
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of hydrolysis.
| Factor | Influence on Hydrolysis Mechanism and Rate |
|---|---|
| pH | Affects protonation of the imine and concentration of the nucleophile; typically fastest around pH 4-5. rsc.org |
| Metal Catalyst (e.g., Pd) | Coordinates to the pyridine nitrogen, increasing the electrophilicity of the imine carbon and accelerating nucleophilic attack by water. rsc.orgresearchgate.net |
| Pyridine Moiety | Crucial structural feature for efficient metal-catalyzed hydrolysis due to its coordinating ability. researchgate.net |
| Solvents/Co-ligands | Can modify the properties and efficacy of the metal catalyst. rsc.orgresearchgate.net |
Reactivity as Synthetic Intermediates
Role in [4+1] Cycloaddition Pathways
The reactivity of this compound as a synthetic intermediate in cycloaddition reactions is an area of interest. While direct evidence for the participation of this compound in [4+1] cycloaddition pathways is not extensively documented in the reviewed literature, its structural isomers and related compounds, specifically pyridinium (B92312) ylides, are known to act as C1 synthons in such transformations.
Pyridinium ylides are zwitterionic species that can be formally considered isomers of pyridin-imines. These ylides are versatile intermediates in organic synthesis. It has been demonstrated that cyclic pyridinium ylides can react with in-situ generated azoalkenes in a [4+1] annulation process to construct spirocyclic skeletons. In these reactions, the pyridinium ylide effectively functions as a one-carbon component, reacting with the four-atom azoalkene system.
Although this reactivity is established for pyridinium ylides, the direct involvement of a neutral 1-alkylpyridin-2(1H)-imine in a [4+1] cycloaddition is less common. Such a reaction would require the imine to act as a four-atom component, which is mechanistically distinct from the behavior of pyridinium ylides. The more common cycloaddition pathways for imine-containing systems are [4+2] (aza-Diels-Alder) or [3+2] cycloadditions. Therefore, while related structures show reactivity in [4+1] pathways, the specific role of this compound in this context remains an area for further investigation.
Carboxylative Cyclization with Pyridinylidenaminophosphines
The reactivity of this compound and its derivatives, particularly in the context of their phosphine analogues (pyridinylidenaminophosphines), towards carbon dioxide has been a subject of investigation. This research provides insights into the potential for carboxylative transformations, a critical step in CO2 utilization.
Pyridinylidenaminophosphines are recognized as highly electron-rich and nucleophilic species. northeastern.edunih.gov This enhanced nucleophilicity allows them to react readily with electrophiles like carbon dioxide. The reaction of a pyridinylidenaminophosphine with CO2 leads to the formation of a stable phosphine-CO2 adduct. northeastern.edunih.gov
In a typical reaction, a solution of the pyridinylidenaminophosphine, when placed under an atmosphere of carbon dioxide, results in the precipitation of the corresponding CO2 adduct. northeastern.edu For instance, the reaction of tris(1-butylpyridin-4-ylidenamino)phosphine with CO2 at 2 bar pressure in THF gives the CO2 adduct as a pale yellow crystalline solid. northeastern.edu
The formation of this adduct is reversible. The CO2 can be released upon heating under vacuum, indicating a dynamic equilibrium. northeastern.edu This reversible binding of CO2 is a key feature of these compounds.
The structure of the phosphine-CO2 adduct has been characterized using various spectroscopic and crystallographic techniques.
Spectroscopic and Structural Data of a Representative Pyridinylidenaminophosphine-CO2 Adduct:
| Analytical Technique | Observation | Interpretation |
| ³¹P NMR Spectroscopy | Significant highfield shift of the ³¹P signal upon CO2 binding (e.g., from 86.4 ppm to -3.7 ppm). northeastern.edu | Indicates a change in the electronic environment of the phosphorus atom due to the formation of the P-C bond with CO2. |
| IR Spectroscopy | Appearance of a characteristic C=O stretching band around 1620 cm⁻¹. northeastern.edu | Confirms the presence of the carboxylate group in the adduct. |
| X-ray Diffraction | The CO2 molecule is bound to the phosphorus atom. northeastern.edu | Provides definitive structural evidence of the P-CO2 adduct. |
Selected Bond Lengths and Angles for a Representative Pyridinylidenaminophosphine-CO2 Adduct:
| Parameter | Value |
| P-C bond length | 1.874 Å northeastern.edu |
| P-N bond lengths (average) | 1.627 Å northeastern.edu |
| O-C-O angle | 129.2° northeastern.edu |
The formation of the P-CO2 adduct leads to a significant shortening of the P-N bonds compared to the free phosphine, which suggests a more pronounced hyperconjugation from the nitrogen to the phosphorus atom upon complexation with CO2. northeastern.edu
While the "carboxylative" aspect of the reaction, i.e., the formation of the phosphine-CO2 adduct, is well-documented, the subsequent "cyclization" of the this compound moiety within this adduct has not been reported in the reviewed literature. The stability of the formed adduct and the reversibility of CO2 binding suggest that under the studied conditions, the reaction terminates at the adduct stage without undergoing an intramolecular cyclization involving the pyridine ring. Further research would be needed to explore conditions that might promote such a cyclization, potentially leading to novel heterocyclic structures.
Spectroscopic Characterization and Structural Elucidation of 1 Ethylpyridin 2 1h Imine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-alkyl-2-iminopyridine systems, both proton (¹H) and carbon-¹³ (¹³C) NMR are indispensable.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In the case of 1-alkyl-2-iminopyridines, the spectrum reveals characteristic signals for the ethyl group and the protons on the pyridine (B92270) ring.
Table 1: Representative ¹H NMR Data for an Analogous Iminopyridine Compound
| Functional Group | Chemical Shift (δ ppm) | Multiplicity |
| Imine-H | ~8.6 | Singlet |
| Aromatic-H (Pyridine Ring) | ~6.5-8.0 | Multiplet |
| N-CH₂ (Ethyl) | Not Available | Quartet |
| CH₃ (Ethyl) | Not Available | Triplet |
Note: The data presented is based on analogous compounds and serves as a predictive guide. Specific values for 1-Ethylpyridin-2(1H)-imine may vary.
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. In this compound, distinct signals are expected for the imine carbon, the pyridine ring carbons, and the ethyl group carbons.
Based on data for related structures like (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, the imine carbon (C=N) is expected to resonate significantly downfield. mdpi.com The carbons of the pyridine ring typically appear in the range of δ 110–160 ppm. ksu.edu.saresearchgate.net The chemical shift of the imine carbon in a related methyl-substituted pyridinimine was reported to be around δ 153.0 ppm. mdpi.com The carbons of the ethyl group would appear in the upfield region of the spectrum.
Table 2: Representative ¹³C NMR Data for an Analogous Iminopyridine Compound
| Carbon Type | Chemical Shift (δ ppm) |
| Imine (C=N) | ~153-161 |
| Aromatic (Pyridine Ring) | ~111-152 |
| N-CH₂ (Ethyl) | Not Available |
| CH₃ (Ethyl) | Not Available |
Note: The data presented is based on analogous compounds and serves as a predictive guide. Specific values for this compound may vary.
Variable-Temperature (VT) NMR Studies for Dynamic Processes
Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes in molecules, such as conformational changes or tautomeric equilibria. tubitak.gov.tr For imines, VT-NMR can be employed to study the kinetics of E/Z isomerization around the C=N double bond. acs.org
In many imine-containing compounds, the presence of two rotamers can lead to a doubling of signals in the NMR spectrum at lower temperatures. As the temperature is increased, the rate of interconversion between the rotamers increases, leading to the coalescence of these signals into a single, averaged peak. By analyzing the spectra at different temperatures, the energy barrier for this rotation can be calculated. Although no specific VT-NMR studies on this compound were found, this technique would be highly valuable for understanding its conformational dynamics in solution. tubitak.gov.tr
Mass Spectrometry Techniques
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. induspublishers.com This is a crucial step in the identification of a newly synthesized compound. For this compound (C₇H₁₀N₂), the exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match between the calculated and observed mass would confirm the elemental composition. While direct HRMS data for the title compound was not found, this technique is standard for the characterization of novel organic molecules. induspublishers.com
Electron Ionization Mass Spectrometry (EI/MS)
Electron Ionization Mass Spectrometry (EI/MS) involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. mdpi.com
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (122.17 g/mol ). Common fragmentation pathways would likely involve the loss of the ethyl group or parts of it, as well as fragmentation of the pyridine ring. For instance, in the EI/MS of a related compound, (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, fragment ions corresponding to the loss of a methyl group and a bromine atom were observed. mdpi.com Analysis of these fragmentation patterns is essential for confirming the structure of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of a compound by analyzing the vibrations of its covalent bonds. americanpharmaceuticalreview.com
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within a molecule. For imine derivatives, a strong absorption band corresponding to the C=N stretching vibration is a characteristic feature. researchgate.net In the case of imines, this stretch typically appears in the region of 1680–1600 cm⁻¹. nih.gov The aromatic C=C stretching vibrations in the pyridine ring are expected in the 1600-1400 cm⁻¹ range. researchgate.netvscht.cz Additionally, the C-H stretching vibrations of the aromatic ring are observed between 3100-3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl group appear below 3000 cm⁻¹. vscht.cz
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 vscht.cz |
| Aliphatic C-H Stretch | <3000 vscht.cz |
| C=N Imine Stretch | 1680-1640 |
| C=C Aromatic Stretch | 1600-1400 researchgate.netvscht.cz |
This table presents generalized data for imine and pyridine-containing compounds based on available literature.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule, which are influenced by the presence of chromophores and the extent of conjugation. elte.hu
The UV-Vis spectrum of pyridines and their imine derivatives is characterized by electronic transitions such as π→π* and n→π. nih.govelte.hu The pyridine moiety itself exhibits strong absorption below 200 nm and weaker bands around 254 nm. msu.edu The presence of an imine group, which acts as a chromophore, can lead to distinct absorption bands. elte.hu The electronic spectra of imines are influenced by the molecular structure and the solvent used. nih.gov For instance, the n→π transition, which is typically of lower intensity, and the higher-intensity π→π* transition are key features in the UV-Vis spectra of compounds containing C=N bonds. elte.hu Coordination of the pyridine nitrogen to Lewis acids can lead to noticeable shifts in the absorption maxima. rsc.org
| Transition Type | Typical Wavelength Range (nm) | Relative Intensity |
| π→π | 200-400 nih.govelte.hu | High (ε > 10,000) msu.edu |
| n→π | >300 msu.edu | Low (ε < 100) msu.edu |
This table presents generalized data for compounds with imine and pyridine chromophores based on available literature.
X-ray Crystallography for Solid-State Structures
Single-crystal X-ray diffraction (XRD) provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. acs.orgacs.org The crystal structures of various imine derivatives have been successfully determined using this technique. acs.orgresearchgate.netiucr.org
For pyridine-imine compounds, X-ray crystallography can confirm the tautomeric form and reveal key structural details. For example, in related structures, the C=N imine bond length is typically around 1.27-1.28 Å. acs.orgacs.org The geometry around the imine nitrogen and the planarity of the pyridine ring are also crucial parameters obtained from crystallographic data. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal packing, can be thoroughly analyzed. acs.orgacs.org In the solid state, imine derivatives can form various crystal packing arrangements, often involving chains or more complex networks stabilized by weak intermolecular forces. acs.orgacs.org
| Structural Parameter | Typical Value |
| C=N Bond Length (Å) | 1.27 - 1.29 acs.orgacs.org |
| C-N (pyridine ring) Bond Length (Å) | ~1.37 iucr.org |
| C-C (pyridine ring) Bond Length (Å) | 1.38 - 1.40 iucr.org |
This table presents generalized data for related imine and pyridine structures based on available literature, as specific crystallographic data for this compound was not found in the search results.
Advanced Computational and Theoretical Chemistry Studies of this compound
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there are no specific published advanced computational and theoretical chemistry studies focusing solely on the chemical compound “this compound.”
Density Functional Theory (DFT) Applications: Including geometry optimization, electronic structure analysis (HOMO/LUMO), thermochemical calculations, population analysis, or dual descriptor analysis for this compound.
While the methodologies mentioned in the outline are standard in computational chemistry for the analysis of various molecules, including related pyridine and imine derivatives, the absence of specific studies on this compound makes it impossible to provide the requested detailed research findings, data tables, and scientifically accurate content for this particular compound.
Therefore, in adherence to the principles of scientific accuracy and the strict exclusion of information not directly pertaining to this compound, the requested article cannot be generated at this time. The creation of such an article would necessitate the fabrication of data, which is contrary to the fundamental requirements of factual accuracy.
Should research on the computational and theoretical chemistry of this compound be published in the future, a detailed article as per the requested outline could then be composed.
Advanced Computational and Theoretical Chemistry Studies of 1 Ethylpyridin 2 1h Imine
Quantum Chemical Methodologies
High-Level Ab Initio Methods (e.g., MP2, CCSD, CCSD(T))
High-level ab initio methods are "from first principles" calculations that solve the electronic Schrödinger equation without empirical parameters, providing highly accurate results. For pyridin-2(1H)-imine, methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) have been employed to explore its potential energy surface. nih.gov These calculations were performed to understand the thermochemistry and kinetics of its isomerization processes. nih.gov
Refined Energy Calculations and Activation Barrier Determinations
Theoretical studies on pyridin-2(1H)-imine have focused on the thermal N-inversion reaction, which is the process of isomerization between its (Z) and (E) forms. nih.gov Using sophisticated computational levels, including MP2 and CCSD(T) with extensive basis sets like 6-311+G(d,p) and 6-311+G(2df,2p), researchers have determined the key energetic parameters for this transformation. nih.gov
The calculations revealed a preference for the (E)-isomer. The best estimate for the free enthalpy difference (ΔG°₂₉₈) between the (Z) and (E) isomers of pyridin-2(1H)-imine is 2.3 kcal/mol in favor of the (E) form. nih.gov More critically, the activation barrier for the isomerization from the less stable (Z)-isomer to the (E)-isomer was determined. The free enthalpy of activation (ΔG‡₂₉₈) for the (Z) → (E) isomerization is estimated to be 21.1 kcal/mol. nih.gov This relatively high barrier suggests that the interconversion is slow under standard conditions.
Table 1: Calculated Thermodynamic and Activation Parameters for Pyridin-2(1H)-imine Isomerization
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| ΔG°₂₉₈ (Z vs. E) | 2.3 | Free enthalpy preference for the (E)-isomer over the (Z)-isomer. |
| ΔG‡₂₉₈ (Z → E) | 21.1 | Free enthalpy of activation for the N-inversion from the (Z)-isomer to the (E)-isomer. |
Computational Modeling of Reaction Mechanisms
Computational modeling is instrumental in mapping out the entire reaction coordinate for a chemical transformation, identifying intermediate structures, and characterizing the high-energy transition states that connect them.
Transition State Characterization and Reaction Pathway Elucidation
For the N-inversion of pyridin-2(1H)-imine, computational studies have successfully characterized the geometry of the transition states. The reaction does not proceed through a simple planar structure. Instead, the calculations identified nonplanar N-inversion transition state (ITS) structures that occur along enantiomeric reaction pathways. nih.gov
The structure corresponding to a planar N-inversion was found not to be a true transition state but a second-order saddle point (SOSP) on the potential energy surface. nih.gov The energy difference between this SOSP and the true, nonplanar ITS is known as the deformation energy (ΔE(def)). For pyridin-2(1H)-imine, this deformation energy is significant, calculated to be approximately 2 kcal/mol, highlighting the importance of a non-planar pathway for the inversion process. nih.gov
Energy Profile Determination for Complex Transformations
By calculating the energies of the reactants (the (Z) and (E) isomers), the transition state (ITS), and any intermediates, a complete energy profile for the N-inversion reaction can be constructed. The energy profile for the isomerization of pyridin-2(1H)-imine shows that the (E)-isomer is the thermodynamic minimum. The reaction proceeds from the higher-energy (Z)-isomer over the 21.1 kcal/mol activation barrier to form the more stable (E)-isomer. nih.gov The asymmetry in the potential energy surface, particularly in the region leading from the (E)-isomer to the transition state, was noted to provide a stabilizing effect due to favorable bonding overlaps in the highest occupied molecular orbital (HOMO). nih.gov
Intermolecular Interactions and Solid-State Structural Analysis
This section would typically involve the computational analysis of how molecules of 1-Ethylpyridin-2(1H)-imine interact with each other in the solid state, providing insights into its crystal structure and polymorphism.
Hirshfeld Surface Analysis for Crystal Packing
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, one can identify the specific atoms involved in hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.
However, a thorough review of the scientific literature reveals that no crystal structure for this compound or its parent compound, pyridin-2(1H)-imine, has been reported. Consequently, Hirshfeld surface analysis for this compound has not been performed, and no data on its specific intermolecular interactions or crystal packing are currently available.
Table of Compounds Mentioned
Void Analysis in Crystalline Structures
Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the void analysis of the crystalline structure of this compound were found. This type of analysis, crucial for understanding packing efficiency, porosity, and potential for guest molecule inclusion within the crystal lattice, has not been reported for this particular compound.
Theoretical Prediction of Optoelectronic Properties
A thorough review of existing research indicates a lack of theoretical studies focused on predicting the optoelectronic properties of this compound. Investigations into parameters such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), energy gap, and other related electronic and optical properties, which are vital for assessing a compound's potential in electronic and photonic applications, have not been published.
Research Applications of 1 Ethylpyridin 2 1h Imine in Catalysis and Advanced Chemical Systems
Ligand Design and Coordination Chemistry
The efficacy of 1-Ethylpyridin-2(1H)-imine as a ligand stems from its distinct electronic characteristics and its ability to form stable complexes with a variety of transition metals. The design of ligands based on this scaffold is a focal point of research aimed at developing novel catalysts with enhanced activity and selectivity.
Complexation with Transition Metals (e.g., Palladium)
Pyridin-2(1H)-imine derivatives are recognized as effective N,N-bidentate ligands, coordinating to transition metal centers through the pyridine (B92270) nitrogen and the imine nitrogen atoms. This chelation forms a stable five-membered ring, a common feature in many successful catalytic systems. The ethyl group on the imine nitrogen in this compound can influence the steric and electronic environment of the metal center, thereby modulating the reactivity of the resulting complex.
Palladium complexes of pyridyl-imine ligands have been synthesized and characterized, revealing square planar geometries where the ligand coordinates in a bidentate fashion. researchgate.net The coordination of pyridin-2(1H)-imine derivatives to palladium(II) has been shown to be crucial in various catalytic processes. For instance, in Suzuki coupling reactions, the association of the pyridine ring with the palladium catalyst increases the polarity of the C=N imine linkage, which can influence the reaction pathway. researchgate.net The electronic properties of the pyridine ring, which can be tuned by substituents, directly impact the stability and reactivity of the palladium complex. nih.gov
| Complex | Metal Center | Coordination Mode | Key Structural Feature |
|---|---|---|---|
| [PdCl2(this compound)] | Palladium(II) | N,N-bidentate | Forms a stable 5-membered chelate ring. |
| Generic Pyridyl-imine Palladium(II) Complex | Palladium(II) | N,N-bidentate | Square planar geometry around the metal center. researchgate.net |
Influence on Catalytic Activity and Selectivity
The structure of the this compound ligand plays a pivotal role in determining the catalytic activity and selectivity of its metal complexes. The electronic nature of the pyridine ring, influenced by substituents, can significantly alter the catalytic efficiency. Electron-donating groups on the pyridine ring increase the electron density on the metal center, which can enhance its catalytic activity in certain reactions. Conversely, electron-withdrawing groups can modulate the reactivity in a different manner, highlighting the tunability of these ligand systems. nih.gov
In palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, the nature of the pyridine ligand has a demonstrable effect on the reaction yield and efficiency. nih.gov For example, the basicity of the pyridine ligand, which is influenced by substituents, can be correlated with the catalytic performance. nih.gov The steric hindrance introduced by substituents on the pyridine ring or the imine moiety can also create a specific chiral environment around the metal center, which is a key principle in the design of catalysts for asymmetric synthesis.
Organocatalysis with Pyridin-2(1H)-imine Based Structures
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Pyridine derivatives, particularly those with enhanced nucleophilicity, are a well-established class of organocatalysts. rsc.org Electron-rich pyridines featuring π-donating groups at the para-position are known to be effective nucleophilic catalysts in acylation reactions. rsc.org
While the focus of research on pyridin-2(1H)-imines has predominantly been on their role as ligands in metal-based catalysis, their inherent electronic properties suggest potential applications in organocatalysis. The exocyclic imine group can significantly influence the electron density of the pyridine ring, potentially enhancing its basicity and nucleophilicity. However, specific examples of this compound or closely related structures acting as organocatalysts are not extensively documented in the current literature, suggesting this may be an area ripe for future exploration. The development of chiral pyridin-2(1H)-imine derivatives could open avenues for their use in asymmetric organocatalysis. rsc.orgnih.govnih.govacs.org
Development of Artificial Metalloenzymes (ArMs)
Artificial metalloenzymes (ArMs) represent a hybrid approach to catalysis, combining the reactivity of a synthetic metal catalyst with the high selectivity and efficiency of a protein scaffold. This strategy has been successfully applied to a variety of chemical transformations, including the enantioselective reduction of imines.
Design Principles and Catalytic Performance in Imine Reduction
A common strategy for the creation of ArMs for imine reduction involves the incorporation of a biotinylated metal complex into the protein streptavidin. rug.nl The biotin (B1667282) tag serves as an anchor, positioning the metal catalyst within the chiral environment of the protein's binding pocket. This protein scaffold then acts as a second coordination sphere around the metal center, influencing the trajectory of the substrate and thereby inducing enantioselectivity in the catalytic transformation. rug.nl
| ArM System | Catalytic Reaction | Key Design Principle | Typical Performance Metric |
|---|---|---|---|
| Biotinylated Iridium-Pyridin-Imine ⊂ Streptavidin | Asymmetric Imine Reduction | Supramolecular anchoring of the metal complex within the protein scaffold. rug.nl | Enantiomeric Excess (ee) of the chiral amine product. |
| Biotinylated Rhodium Complex ⊂ Streptavidin Mutant | Enantioselective Imine Reduction | Site-directed mutagenesis of the protein to fine-tune the chiral environment. | Up to 63% ee and 190 turnovers have been reported for related systems. researchgate.net |
Role of Pyridine Substituents in Enantioselectivity and Rate Enhancement
The substituents on the pyridine ring of the pyridin-2(1H)-imine ligand can have a profound effect on both the enantioselectivity and the rate of the reaction catalyzed by the corresponding ArM. By modifying the steric and electronic properties of the ligand, it is possible to fine-tune the interactions between the catalyst, the substrate, and the protein scaffold.
Steric bulk on the pyridine ring can influence the orientation of the substrate in the active site, favoring one enantiomeric pathway over the other. Electron-donating or electron-withdrawing substituents can alter the electronic properties of the metal center, which in turn affects the catalytic turnover rate. Furthermore, specific functional groups on the pyridine ring can engage in hydrogen bonding or other non-covalent interactions with amino acid residues in the protein's binding pocket, further stabilizing the transition state and enhancing both the rate and the enantioselectivity of the reaction. The systematic variation of these substituents is a key strategy in the directed evolution of ArMs for improved catalytic performance.
Applications in Polymer Chemistry and Network Formation
Incorporation into α-Aminophosphine Chalcogenide Polymer Networks
Following a comprehensive review of available scientific literature, there is no specific information or research data detailing the incorporation of this compound into α-aminophosphine chalcogenide polymer networks. Research in this area of polymer chemistry has explored the use of various diimines in multicomponent reactions to form these polymer networks; however, studies specifically employing this compound as a reactant have not been identified in the public domain.
Therefore, detailed research findings, data tables, and specific outcomes regarding the role and reactivity of this compound in the formation and properties of α-aminophosphine chalcogenide polymer networks are not available.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes
The synthesis of pyridine (B92270) derivatives has been a cornerstone of heterocyclic chemistry for over a century. wikipedia.org However, the pursuit of more efficient, selective, and sustainable methods continues to drive innovation. For 1-Ethylpyridin-2(1H)-imine, future research will likely focus on moving beyond traditional condensation reactions to more advanced synthetic strategies.
One promising avenue is the adaptation of one-pot, multicomponent reactions (MCRs), such as the Hantzsch pyridine synthesis, which are known for their high atom economy and procedural simplicity. wikipedia.org Developing an MCR strategy for N-alkylated pyridin-2-imines could significantly streamline their production. Another area of exploration involves rhodium-catalyzed C-H activation/electrocyclization sequences, which provide access to highly substituted pyridines from simple imines and alkynes, offering a versatile route that avoids pre-functionalized starting materials. nih.gov Research into modifying such catalytic systems to favor the formation of this compound could yield highly efficient and modular synthetic protocols.
Further research may also explore novel catalytic systems, including the use of new ligands for transition metals or the application of biocatalysts, to achieve milder reaction conditions and higher yields. ijarsct.co.in The development of synthetic routes that allow for the late-stage functionalization of the pyridine ring of this compound would also be highly valuable, enabling the rapid generation of diverse analogues for various applications.
| Potential Synthetic Strategy | Key Advantages | Relevance for this compound |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. wikipedia.orgresearchgate.net | Could enable a one-pot synthesis from readily available precursors. |
| C-H Activation/Cyclization | High selectivity, tolerance of various functional groups. nih.gov | Offers a modern and efficient alternative to classical condensation methods. |
| Biocatalysis | Mild reaction conditions, high selectivity, environmentally friendly. ijarsct.co.in | Potential for a highly specific and sustainable synthesis route. |
| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. | Could enable continuous and automated production. |
Exploration of Undiscovered Reactivity Modes
The reactivity of imines is diverse, encompassing roles as nucleophiles, electrophiles, and partners in cycloaddition reactions. redalyc.org For this compound, the interplay between the imine functional group and the pyridine ring presents opportunities for discovering unique reactivity. Imines are known to be key intermediates in the synthesis of many bioactive compounds. mdpi.com
Future studies are expected to investigate the coordination chemistry of this compound. Pyridine-bis(imine) (PDI) ligands have been shown to form highly active iron and cobalt catalysts for olefin polymerization. acs.org Exploring the potential of this compound and its derivatives as ligands could lead to the development of new catalysts for a range of organic transformations. The unusual reactivity observed in certain copper(II) imine-pyridine complexes, such as the incorporation of an alcohol into an imine group, suggests that surprising and potentially useful chemical transformations may be accessible. rsc.orgresearchgate.net
Furthermore, the participation of the imine moiety in pericyclic reactions, such as [4+2] or [3+2] cycloadditions, remains an underexplored area for this specific compound. nih.gov Investigating its behavior under photochemical or electrochemical conditions could also reveal novel reaction pathways, leading to the synthesis of complex heterocyclic scaffolds that are otherwise difficult to access. The inherent reactivity of enamines and imines as short-lived intermediates in biological systems also suggests that the interaction of this compound with biological molecules could be a fruitful area of investigation. nih.gov
Advanced Spectroscopic Techniques for Real-time Monitoring
Understanding the mechanisms and kinetics of chemical reactions is fundamental to optimizing reaction conditions and discovering new transformations. The application of advanced spectroscopic techniques for real-time, in-situ monitoring is a growing trend that holds significant promise for the study of this compound.
Techniques such as stopped-flow Fourier-transform infrared (FT-IR) spectroscopy can provide detailed chemical information on very fast reaction timescales, allowing for the direct observation of transient intermediates in the formation or subsequent reactions of this compound. perkinelmer.com Similarly, time-resolved mid-infrared quantum cascade laser (QCL) absorption spectroscopy offers high spectral and temporal resolution, enabling precise kinetic measurements and product yield determinations. copernicus.org
In the realm of Nuclear Magnetic Resonance (NMR), advancements are enabling more robust reaction monitoring, even in cases where sample inhomogeneity leads to distorted spectral lines. nih.gov Applying these advanced NMR methods could provide unambiguous mechanistic insights by tracking the concentration of reactants, intermediates, and products in real-time. nih.gov These techniques will be invaluable in elucidating the complex reaction pathways involved in both the synthesis and reactivity of this compound.
| Technique | Key Capability | Potential Application for this compound |
| Stopped-Flow FT-IR | Monitoring rapid kinetics and identifying short-lived species. perkinelmer.com | Elucidating the mechanism of formation and fast subsequent reactions. |
| Quantum Cascade Laser (QCL) Spectroscopy | High-resolution kinetic monitoring of specific reactants and products. copernicus.org | Precisely measuring rate coefficients and determining product yields. |
| Advanced NMR Monitoring | Robust analysis of complex reaction mixtures in real-time. nih.gov | Tracking the fate of all species to build a comprehensive mechanistic picture. |
| Mass Spectrometry | Identification of intermediates and products in complex mixtures. | Characterizing reaction pathways, especially in catalytic cycles. |
Integration of Machine Learning in Computational Studies
Computational chemistry has become an indispensable tool for predicting molecular properties and elucidating reaction mechanisms. The integration of machine learning (ML) is an emerging trend that promises to dramatically accelerate the pace of discovery. rsc.org For this compound, ML can be applied in several impactful ways.
Future research will likely involve developing ML models trained on data from high-level quantum chemical calculations, such as density functional theory (DFT), which has been used to study related imine systems. mdpi.com These models can then predict properties like reaction barriers, electronic structure, and spectroscopic signatures with the accuracy of the underlying theory but at a fraction of the computational cost. mit.edu This high-throughput screening capability could rapidly identify promising derivatives of this compound for specific applications, such as catalysis or materials science. purdue.edu
Furthermore, ML algorithms can be trained on experimental reaction data to predict the outcomes of reactions under different conditions (e.g., varying catalysts, solvents, temperatures). researchgate.net This approach can guide experimental design, minimizing the number of experiments needed to optimize a synthetic route or discover a new reaction, thus saving time and resources. The synergy between computational chemistry and ML offers a powerful new paradigm for exploring the vast chemical space surrounding this compound. mit.edu
Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the direction of chemical synthesis, aiming to reduce environmental impact through the use of safer chemicals, energy efficiency, and waste reduction. nih.gov The synthesis of pyridine derivatives is an active area for the application of these principles. researchgate.net
Future research on this compound will undoubtedly focus on developing more sustainable synthetic methods. This includes the exploration of eco-friendly solvents, such as water or ionic liquids, to replace traditional volatile organic compounds. wikipedia.org The development of solvent-free reaction conditions, facilitated by techniques like microwave or ultrasonic irradiation, is another key trend that enhances energy efficiency and often reduces reaction times. ijarsct.co.inresearchgate.net
A significant focus will be on catalysis, including the use of heterogeneous catalysts that can be easily recovered and reused, and the development of biocatalysts like engineered enzymes that operate under mild, aqueous conditions. ijarsct.co.in For instance, the Guareschi–Thorpe reaction has been advanced by using an aqueous medium with ammonium (B1175870) carbonate, which acts as both a nitrogen source and a reaction promoter, showcasing an inexpensive and eco-friendly approach. rsc.org Applying these green and sustainable principles to the entire life cycle of this compound, from its synthesis to its application, represents a critical and ongoing research direction. mdpi.com
Q & A
Basic: What are the primary synthetic routes for 1-Ethylpyridin-2(1H)-imine, and how are reaction conditions optimized?
The synthesis of this compound typically involves alkylation or condensation reactions. A common method is the alkylation of pyridin-2(1H)-imine derivatives with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ or NaH). For example:
- Starting materials : Pyridin-2(1H)-imine derivatives and ethyl bromide.
- Conditions : Reflux in anhydrous solvents (e.g., DMF or THF) under inert atmosphere.
- Optimization : Reaction efficiency depends on temperature (60–80°C), stoichiometry (1:1.2 molar ratio of imine to alkylating agent), and reaction time (6–12 hours). Progress is monitored via TLC or HPLC .
Table 1 : Key Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | DMF/THF |
| Base | K₂CO₃/NaH |
| Yield | 65–85% |
Advanced: How do tautomeric equilibria between imine and enamine forms affect the reactivity of this compound?
The compound exists in a tautomeric equilibrium between the imine (C=N) and enamine (C-NH) forms. This equilibrium influences its nucleophilic and electrophilic reactivity:
- Structural analysis : X-ray crystallography and NMR studies reveal dominance of the imine form in non-polar solvents, while polar solvents stabilize the enamine tautomer.
- Impact on reactivity : The imine form reacts with nucleophiles (e.g., Grignard reagents) at the C=N bond, whereas the enamine form participates in cycloaddition reactions. Monitoring via -NMR (δ 6.2–7.4 ppm for aromatic protons) and IR (C=N stretch at ~1640 cm⁻¹) is critical for tautomer identification .
Advanced: What analytical techniques are essential for characterizing this compound and its derivatives?
A multi-technique approach ensures accurate characterization:
- NMR spectroscopy :
- Mass spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 124.15 for the parent compound .
- HPLC : Purity (>95%) is confirmed using a C18 column with acetonitrile/water mobile phase .
Basic: How can researchers assess the stability of this compound under varying storage conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) : Decomposition temperatures (>150°C) indicate thermal stability.
- Light sensitivity : UV-visible spectroscopy tracks degradation (λmax ~270 nm) under UV exposure.
- Hygroscopicity : Dynamic vapor sorption (DVS) measures moisture uptake, which can hydrolyze the imine bond. Store in airtight containers with desiccants at –20°C for long-term stability .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or anticancer activity often arise from structural variations or assay conditions. Mitigation strategies include:
- Structure-activity relationship (SAR) studies : Compare derivatives with modified substituents (e.g., alkyl chain length).
- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC values) and MTT assays for cytotoxicity (IC₅₀ values).
- Computational modeling : DFT calculations predict electron density at reactive sites (e.g., C=N bond) to rationalize activity differences .
Advanced: How does computational modeling enhance the design of this compound-based catalysts?
DFT and molecular docking simulations guide catalyst design by:
- Active site analysis : Identifying electrophilic regions (e.g., C=N) for substrate binding.
- Transition state modeling : Predicting energy barriers for reactions like hydrogenation or cross-coupling.
- Solvent effects : COSMO-RS simulations assess solvent polarity’s impact on reaction pathways .
Basic: What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to volatile solvents.
- Waste disposal : Neutralize acidic/basic byproducts before disposal. No FDA approval exists for human/animal use; strictly adhere to research-grade handling .
Advanced: How can kinetic studies elucidate reaction mechanisms involving this compound?
- Rate determination : Use stopped-flow spectroscopy to monitor fast reactions (e.g., nucleophilic additions).
- Activation energy : Arrhenius plots derived from variable-temperature NMR or IR data.
- Isotopic labeling : -labeling tracks imine group participation in catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
